6-chloro-5-methoxypyridine-2-sulfonyl chloride

Description

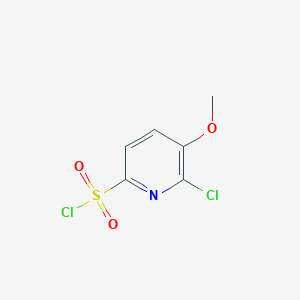

6-Chloro-5-methoxypyridine-2-sulfonyl chloride is a heterocyclic sulfonyl chloride characterized by a pyridine backbone substituted with a chlorine atom at position 6, a methoxy group at position 5, and a sulfonyl chloride moiety at position 2. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized pyridine derivatives. Its reactivity is influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy substituent, which modulate its electrophilicity and regioselectivity in substitution reactions .

Properties

IUPAC Name |

6-chloro-5-methoxypyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-4-2-3-5(9-6(4)7)13(8,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEYNTWLRTXQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-methoxypyridine-2-sulfonyl chloride typically involves the chlorination of 5-methoxypyridine-2-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-chloro-5-methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while coupling reactions with boronic acids produce biaryl compounds .

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized for:

- Substitution Reactions : The chlorine atom at the 6-position can be replaced by various nucleophiles such as amines or alcohols, facilitating the formation of diverse organic compounds.

- Coupling Reactions : It participates in coupling reactions, including Suzuki-Miyaura coupling, where it reacts with boronic acids to yield biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, 6-chloro-5-methoxypyridine-2-sulfonyl chloride acts as a building block for synthesizing pharmaceutical compounds. Its ability to modify biomolecules makes it valuable for drug development and optimization.

Agrochemical Production

The compound is also used in the production of agrochemicals. Its derivatives have been explored as intermediates in the synthesis of insecticides and herbicides, contributing to crop protection strategies .

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds through Suzuki-Miyaura coupling, this compound was successfully utilized as a coupling partner. The reaction demonstrated high yields and selectivity, showcasing its effectiveness as an intermediate in complex organic syntheses.

Case Study 2: Development of Insecticides

Research has indicated that derivatives of this compound can serve as key intermediates in the development of novel insecticides. These studies highlight the compound's potential in agricultural chemistry and pest management strategies.

Mechanism of Action

The mechanism of action of 6-chloro-5-methoxypyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

Structural and Molecular Data

The table below summarizes key structural and molecular properties of 6-chloro-5-methoxypyridine-2-sulfonyl chloride and its analogues:

Reactivity and Functional Group Analysis

- Electrophilicity : The sulfonyl chloride group in all compounds confers high electrophilicity. However, the target compound’s chlorine at position 6 increases electron withdrawal compared to 5-methoxypyridine-2-sulfonyl chloride, enhancing its reactivity in nucleophilic substitutions .

- Leaving-Group Potential: 5-Bromo-6-chloropyridine-3-sulfonyl chloride’s bromine atom at position 5 improves its utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s methoxy group may favor electrophilic aromatic substitution .

Research Findings and Trends

Recent studies highlight the growing demand for sulfonyl chlorides in drug discovery and materials science. For example:

- Synthetic Methodologies : The European patent (EP 1831199 B1) demonstrates the use of sulfonyl chlorides as intermediates in multi-step syntheses, emphasizing the importance of substituent positioning for reaction efficiency .

Biological Activity

6-Chloro-5-methoxypyridine-2-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry and biological research. This compound exhibits various biological activities, primarily due to its electrophilic nature, allowing it to participate in multiple biochemical reactions. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H6ClN1O2S

- Molecular Weight : 195.64 g/mol

As a sulfonyl chloride, this compound acts as an electrophile in chemical reactions. Its mode of action involves:

- Electrophilic Aromatic Substitution : The sulfonyl chloride group can undergo substitution reactions with nucleophiles such as amines and alcohols, forming sulfonamide derivatives.

- Formation of Covalent Bonds : It can form covalent bonds with various biomolecules, potentially leading to modifications in protein function or inhibition of enzymatic activity.

Biological Activity

The biological activity of this compound encompasses several areas:

1. Anticancer Properties

Recent studies have identified this compound as a potential inhibitor of PRMT5, a protein associated with certain cancers. Inhibitors targeting PRMT5 have shown promise in inducing synthetic lethality in cancer cells lacking the MTAP gene. The compound demonstrated an IC50 value of approximately 4 μM in disrupting the PRMT5-RIOK1 complex, indicating its potency as a therapeutic agent .

2. Neuropharmacological Effects

Compounds similar to this compound have been investigated for their affinity to the 5-HT6 receptor, which plays a role in various central nervous system disorders. These compounds are being explored for their potential utility in treating conditions such as depression, anxiety, and cognitive disorders .

Case Studies

Several studies highlight the biological relevance of compounds related to this compound:

- Inhibition of PRMT5 : A study reported that treatment with this compound resulted in reduced levels of symmetric dimethylation on arginine residues, indicating effective inhibition of PRMT5 activity in cellular models .

- Synthesis and Evaluation : Research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific targets within cancer cells. These derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo .

Synthesis Methods

The synthesis of this compound typically involves:

- Reactions with Chlorosulfonic Acid : The pyridine derivative is treated with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Q & A

Basic: What are the optimal synthetic routes for preparing 6-chloro-5-methoxypyridine-2-sulfonyl chloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sulfonation/chlorination of a pyridine precursor. Evidence from sulfonyl chloride synthesis suggests that room temperature or mild heating (20–40°C) is critical to prevent decomposition of sensitive intermediates like 2-pyridinylsulfonyl chloride . For example, using NaClO₂-mediated oxidation of thiol precursors (e.g., 6-methylpyridine-2-thiol) under acidic conditions (HCl) efficiently yields sulfonyl chlorides, as demonstrated for analogous compounds . Key parameters include:

- Solvent choice : Dichloromethane or THF is preferred for stabilizing reactive intermediates.

- Reagent stoichiometry : Excess SOCl₂ or PCl₅ ensures complete conversion of sulfonic acids to sulfonyl chlorides .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization minimizes impurities.

Advanced: How can researchers address contradictions in reported reactivity data for this compound with amines?

Answer:

Discrepancies in sulfonamide formation efficiency may arise from steric/electronic effects of the pyridine substituents. For instance, steric hindrance from the 5-methoxy and 6-chloro groups can slow nucleophilic attack at the sulfonyl chloride group. To resolve contradictions:

- Kinetic studies : Monitor reaction progress via <sup>1</sup>H-NMR to quantify unreacted starting material and intermediates .

- Computational modeling : Use DFT calculations to map electrostatic potential surfaces, identifying steric barriers or electron-deficient regions .

- Comparative experiments : Test reactivity against structurally simpler analogs (e.g., 5-methoxypyridine-2-sulfonyl chloride) to isolate substituent effects .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- <sup>1</sup>H-NMR : Key signals include the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). Integration ratios help confirm purity .

- <sup>13</sup>C-NMR : Distinct peaks for sulfonyl chloride (C-SO₂Cl, ~δ 125–135 ppm) and pyridine carbons.

- FT-IR : Strong S=O stretching vibrations at ~1360 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride functionality.

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.

Advanced: What strategies mitigate regioselectivity challenges in reactions involving this compound?

Answer:

Regioselectivity issues often arise in nucleophilic substitutions or cross-coupling reactions. Solutions include:

- Directed metalation : Use directing groups (e.g., methoxy) to control lithiation sites for functionalization .

- Protecting groups : Temporarily block reactive sites (e.g., sulfonyl chloride) to direct reactions to the pyridine ring.

- Catalytic systems : Pd-catalyzed C-H activation can selectively modify positions ortho to electron-withdrawing groups (e.g., Cl) .

Basic: How does the electronic nature of substituents on the pyridine ring influence sulfonyl chloride reactivity?

Answer:

Electron-withdrawing groups (e.g., Cl at C6) enhance electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines. Conversely, electron-donating groups (e.g., OMe at C5) stabilize the pyridine ring but may reduce sulfonyl chloride reactivity. Comparative studies on analogs (e.g., 5-fluoro-2-methoxyphenyl methanesulfonyl chloride) show halogen substitution increases electrophilicity by 20–30% .

| Substituent | Position | Reactivity with Amines (Relative Rate) |

|---|---|---|

| Cl | C6 | 1.3× (vs. H) |

| OMe | C5 | 0.8× (vs. H) |

| F | C5 | 1.5× (vs. H) |

Advanced: What experimental and computational methods resolve conflicting data on degradation pathways of this compound?

Answer:

Degradation studies require:

- HPLC-MS : Track hydrolysis products (e.g., sulfonic acids) under varying pH and temperature .

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks to simulate long-term storage .

- DFT calculations : Predict hydrolysis activation energies and identify vulnerable bonds .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (SO₂, HCl) released during reactions .

- Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How can computational tools predict the biological activity of sulfonamide derivatives synthesized from this compound?

Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., carbonic anhydrase) to assess binding affinity .

- QSAR models : Correlate substituent effects (e.g., Cl, OMe) with bioactivity using datasets from analogs .

- ADMET prediction : Estimate pharmacokinetic properties (e.g., solubility, metabolic stability) using software like SwissADME .

Basic: What are the common impurities in synthesized this compound, and how are they removed?

Answer:

- Unreacted precursors : Remove via aqueous extraction (e.g., NaHCO₃ wash to eliminate sulfonic acids) .

- Isomeric byproducts : Separate using reverse-phase HPLC or preparative TLC.

- Hydrolysis products : Store under anhydrous conditions (molecular sieves) to prevent sulfonic acid formation .

Advanced: How do solvent polarity and proticity affect the stability of this compound?

Answer:

- Aprotic solvents (e.g., DCM, THF) : Stabilize sulfonyl chloride by minimizing hydrolysis (half-life >72 hours at 25°C) .

- Protic solvents (e.g., MeOH, H₂O) : Accelerate degradation (half-life <1 hour) via nucleophilic attack .

- Additives : Adding desiccants (e.g., MgSO₄) or stabilizers (e.g., BHT) extends shelf life in storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.